(2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic Acid
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Overview
Description
(2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic acid is an organic compound characterized by the presence of an amino group and a dithiin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a dithiin derivative and an amino acid precursor, followed by a series of chemical reactions including condensation and cyclization. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The dithiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiin ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiin ring can yield sulfoxides or sulfones, while substitution reactions can produce a range of amino acid derivatives with different functional groups.
Scientific Research Applications
(2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)propanoic acid
- (2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)butanoic acid
Uniqueness
(2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic acid is unique due to its specific combination of an amino group and a dithiin ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
(2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic Acid, commonly referred to as a sulfur-containing amino acid derivative, has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a 5,6-dihydro-1,4-dithiin moiety, which contributes to its distinct chemical properties and possible therapeutic applications.
The molecular formula of this compound is C₆H₉NO₂S₂, with a molecular weight of approximately 191.3 g/mol. Its structure includes both nitrogen and sulfur atoms, which are pivotal in its biological interactions.
Antioxidant Activity
Research indicates that compounds containing sulfur, like this compound, may exhibit significant antioxidant properties. These properties are essential for reducing oxidative stress in biological systems. The antioxidant activity can be attributed to the presence of the dithiin structure that can scavenge free radicals effectively.
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer activity. In vitro assays indicate that compounds with similar structures have shown broad-spectrum anticancer effects against various cell lines. For instance, derivatives with IC₅₀ values less than 10 µM have been reported in studies focusing on different cancer types .
Neuroprotective Effects
The neuroprotective potential of sulfur-containing amino acids has been explored in various studies. While specific data on this compound is limited, related compounds have demonstrated the ability to protect neuronal cells from apoptosis and oxidative damage.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Methylthiazole Acetic Acid | Contains a thiazole ring | Role in vitamin B12 synthesis |
3-Thiazolidinecarboxylic Acid | Thiazolidine ring | Important in metabolic pathways |
3-Aminopropanoic Acid | Simple amino acid structure | Basic building block for proteins |
This compound stands out due to its unique sulfur-containing heterocyclic structure that is not commonly found in standard amino acids. This feature potentially enhances its biological activity compared to more conventional amino acids and derivatives .
Case Studies and Research Findings
Several studies have focused on the biological activities of sulfur-containing compounds:
- Antioxidant Studies : A study demonstrated that sulfur-containing compounds exhibit significant free radical scavenging activities when tested using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays .
- Anticancer Activity : In vitro studies indicated that related compounds displayed potent anticancer activity against multiple cell lines including HepG-2 and MCF-7. The mechanisms involved apoptosis induction and cell cycle arrest at various phases .
- Neuroprotective Effects : Although direct studies on this compound are scarce, related organosulfur compounds have shown promise in protecting neuronal cells from oxidative damage .
Properties
Molecular Formula |
C6H9NO2S2 |
---|---|
Molecular Weight |
191.3 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,3-dihydro-1,4-dithiin-5-yl)acetic acid |
InChI |
InChI=1S/C6H9NO2S2/c7-5(6(8)9)4-3-10-1-2-11-4/h3,5H,1-2,7H2,(H,8,9)/t5-/m0/s1 |
InChI Key |
TYPYFCAKKJUDGI-YFKPBYRVSA-N |
Isomeric SMILES |
C1CSC(=CS1)[C@@H](C(=O)O)N |
Canonical SMILES |
C1CSC(=CS1)C(C(=O)O)N |
Origin of Product |
United States |
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